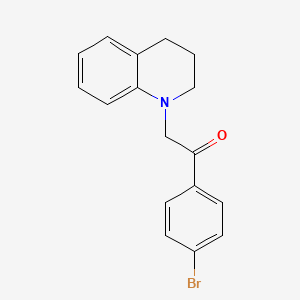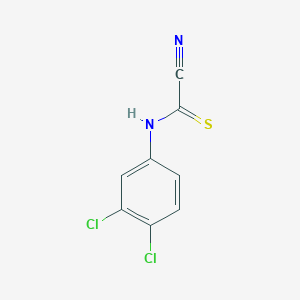
Nicotinaldehyde, thiosemicarbazone, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde, thiosemicarbazone, monohydrochloride is a chemical compound derived from the reaction of nicotinaldehyde with thiosemicarbazide, followed by the formation of its hydrochloride salt. This compound is part of the thiosemicarbazone family, known for their diverse biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nicotinaldehyde, thiosemicarbazone, monohydrochloride typically involves the reaction of nicotinaldehyde with thiosemicarbazide in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinaldehyde, thiosemicarbazone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, which have varied applications in medicinal chemistry .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of nicotinaldehyde, thiosemicarbazone, monohydrochloride involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and proteins involved in cellular proliferation and survival, such as quinone reductase and GRP78.
Pathways Involved: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Comparaison Avec Des Composés Similaires
- Pyridine-2-carbaldehyde thiosemicarbazone
- Benzaldehyde thiosemicarbazone
- Acetone thiosemicarbazone
Comparison: Nicotinaldehyde, thiosemicarbazone, monohydrochloride is unique due to its specific structure, which imparts distinct biological activities. Compared to other thiosemicarbazones, it has shown higher efficacy in anticancer studies and better pharmacokinetic properties .
Propriétés
Numéro CAS |
2104-92-9 |
|---|---|
Formule moléculaire |
C7H9ClN4S |
Poids moléculaire |
216.69 g/mol |
Nom IUPAC |
[(E)-pyridin-3-ylmethylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H8N4S.ClH/c8-7(12)11-10-5-6-2-1-3-9-4-6;/h1-5H,(H3,8,11,12);1H/b10-5+; |
Clé InChI |
YWZMCUMVZNCDGN-OAZHBLANSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=N/NC(=S)N.Cl |
SMILES canonique |
C1=CC(=CN=C1)C=NNC(=S)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)










![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

